![molecular formula C10H16ClNO2 B13785343 [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride CAS No. 63991-21-9](/img/structure/B13785343.png)
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride typically involves the reaction of 3-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method includes the use of concentrated sulfuric acid and sodium nitrite at low temperatures, followed by gradual heating .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions in controlled environments to ensure purity and yield. The process may include multiple steps of purification and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and fine chemicals .
Biology
This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is used in assays to investigate the activity of specific enzymes and their inhibitors .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in modulating biochemical pathways and its potential use in drug development .
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it may increase the expression of pro-apoptotic proteins like bax and caspase-3, while decreasing anti-apoptotic proteins like bcl-2, thereby inducing apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
®-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one: This compound shares a similar structure but lacks the methylazanium group.
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Another related compound with a benzamide group instead of the methylazanium group.
Uniqueness
The presence of the methylazanium group in [1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride distinguishes it from similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly useful in specific applications.
Properties
CAS No. |
63991-21-9 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-4-3-5-9(12)6-8;/h3-7,10-13H,1-2H3;1H |
InChI Key |
OKSFLWQAQWJYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


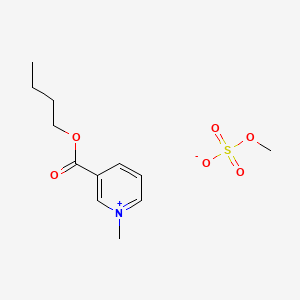
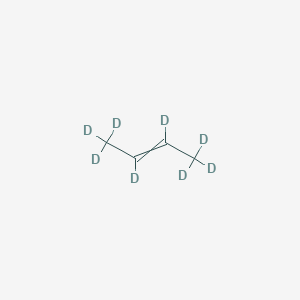
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
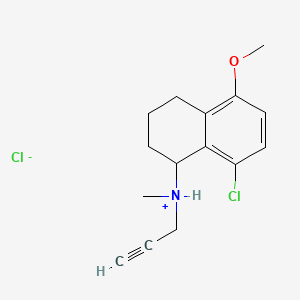

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
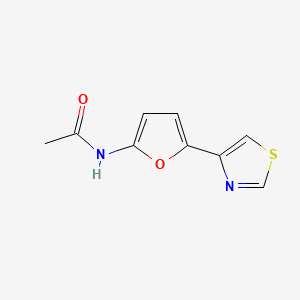
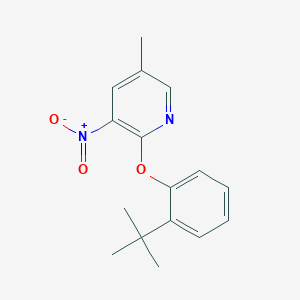

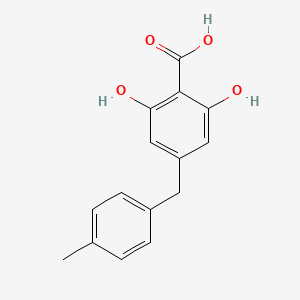
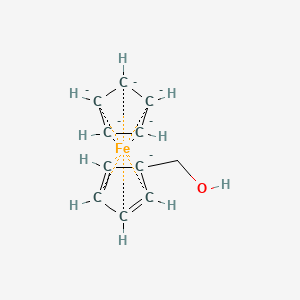
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

